4-Morpholin-4-ylmethylbenzylamine
Overview
Description
4-Morpholin-4-ylmethylbenzylamine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Polymer Synthesis
4-Morpholin-4-ylmethylbenzylamine is used in the synthesis of smart morpholine-functional statistical copolymers. These polymers, synthesized through nitroxide mediated polymerization, exhibit aqueous thermo-responsiveness, indicating potential applications in responsive materials and smart polymers (Lessard, Savelyeva, & Maríc, 2012).
2. Drug Development
It is a key component in the synthesis of inhibitors for DNA-dependent protein kinase (DNA-PK), demonstrating significant potential in enhancing the effectiveness of radiotherapy in cancer treatment (Cano et al., 2010).
3. Synthesis of Enantiomers
This compound is used in the asymmetric synthesis of enantiomers in pharmaceutical compounds, indicating its utility in producing chiral molecules for drug development (Kato, Morie, Harada, & Matsumoto, 1994).
4. Thrombin Inhibition
It forms part of the structural motif in new thrombin inhibitors, which have potential applications in anticoagulation therapy and cardiovascular disease management (Nilsson et al., 2003).
5. Neurokinin-1 Receptor Antagonism
This compound has been incorporated in the development of neurokinin-1 receptor antagonists with potential therapeutic applications in treating emesis and depression (Harrison et al., 2001).
6. Crystal Structure Analysis
The compound is utilized in crystallographic studies, aiding in understanding molecular interactions and structure-function relationships in various chemical compounds (Banu et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Morpholinyl-bearing compounds have been studied for their role as small-molecule lysosomal ph modulators .
Mode of Action
Morpholinyl-bearing compounds have been shown to facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . They are capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for these compounds to modulate lysosomal pH .
Biochemical Pathways
The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can potentially affect various cellular processes that are regulated by lysosomal ph .
Result of Action
Morpholinyl-bearing compounds have been shown to disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme . These effects could potentially influence various cellular processes.
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMQHFNPBREFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383721 | |
Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-84-0 | |
Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(morpholin-4-ylmethyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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